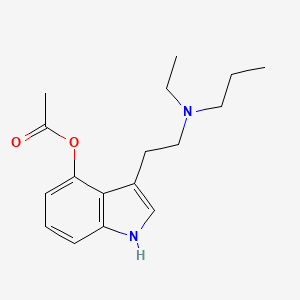

4-acetoxy EPT

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2750249-90-0 |

|---|---|

Molecular Formula |

C17H24N2O2 |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

[3-[2-[ethyl(propyl)amino]ethyl]-1H-indol-4-yl] acetate |

InChI |

InChI=1S/C17H24N2O2/c1-4-10-19(5-2)11-9-14-12-18-15-7-6-8-16(17(14)15)21-13(3)20/h6-8,12,18H,4-5,9-11H2,1-3H3 |

InChI Key |

VMFRFQVZMZGHOK-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CC)CCC1=CNC2=C1C(=CC=C2)OC(=O)C |

Origin of Product |

United States |

Chemical Characterization and Synthetic Approaches for Research Applications

Advanced Spectroscopic and Crystallographic Characterization

Precise characterization of research compounds is critical to ensure the validity and reproducibility of experimental data. In the case of 4-AcO-EPT, advanced analytical techniques have been instrumental in resolving structural ambiguities and confirming its chemical identity.

Resolution of Ambiguities in Salt Forms (e.g., Fumarate vs. Fumarate–Fumaric Acid Adduct)

The exact chemical composition of tryptamine (B22526) salts can be complex and has been a source of confusion in research. Initially, the fumarate salt of 4-AcO-EPT was, in some instances, mischaracterized as a simple hydrofumarate, implying a 1:1 molar ratio of the tryptamine to fumaric acid. nih.gov However, detailed crystallographic analysis has revealed a more complex structure. nih.govcaam.tech

Collaborative research has demonstrated that what was previously assumed to be a simple fumarate salt is, in fact, a co-crystal of bis(4-acetoxy-N-ethyl-N–n-propyltryptammonium) fumarate with an additional molecule of fumaric acid, correctly termed a fumarate–fumaric acid (1/1) adduct. nih.govcaam.tech This structure consists of two protonated 4-AcO-EPT cations, one fumarate dianion, and one neutral fumaric acid molecule. nih.gov This discovery has highlighted the importance of thorough chemical characterization, as such fundamental errors in assigning the correct salt form can propagate through all subsequent research, potentially compromising the integrity of downstream data. caam.tech

Application of X-ray Diffraction in Structural Elucidation

In the case of 4-AcO-EPT, X-ray diffraction analysis was crucial in identifying the presence of both the fumarate dianion and the neutral fumaric acid molecule in the crystal structure, thereby resolving the ambiguity of its salt form. nih.gov The analysis revealed an asymmetric unit containing one 4-acetoxy-N-ethyl-N-n-propyltryptammonium cation, half of a fumarate dianion, and half of a fumaric acid molecule. nih.gov The extended structure shows these components linked in infinite one-dimensional chains through hydrogen bonds. nih.gov This level of structural detail is essential for understanding the solid-state properties of the compound and for accurate molecular weight calculations. nih.gov

Role of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of organic molecules, including 4-AcO-EPT and its analogues. acs.orgljmu.ac.uk NMR provides detailed information about the chemical environment of atomic nuclei (typically protons, ¹H NMR, and carbon-13, ¹³C NMR), allowing for the verification of the molecular skeleton and the position of various functional groups. unl.educore.ac.uknih.gov

In the context of 4-AcO-EPT, NMR is routinely used to confirm the identity and purity of synthetic batches. acs.orgljmu.ac.uk The chemical shifts, splitting patterns (multiplicity), and integration of the signals in an NMR spectrum provide a unique fingerprint of the molecule's structure. youtube.com For instance, characteristic signals would confirm the presence of the indole (B1671886) ring, the ethyl and propyl groups on the nitrogen atom, and the acetyl group at the 4-position.

However, while indispensable for confirming the covalent structure, NMR analysis of the bulk material had previously led to an erroneous assignment of the salt form as a 1:1 hydrofumarate based on the integration of signals. nih.gov It was the definitive data from single-crystal X-ray diffraction that corrected this assignment, underscoring the necessity of employing crystallographic methods when the precise nature of crystalline solids is . nih.gov

Methodologies for Research-Grade Synthesis of 4-AcO-EPT

The availability of pure, well-characterized 4-AcO-EPT is essential for research purposes. Synthesis of this compound for scientific study typically involves the modification of a precursor indole derivative.

Acetylation Routes from Precursor Indole Derivatives

The most direct synthetic route to 4-AcO-EPT involves the acetylation of its corresponding phenolic precursor, 4-hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT). The 4-hydroxy group of the indole ring can be converted to an acetate (B1210297) ester through reaction with an acetylating agent.

A general and effective method for this transformation is the use of acetic anhydride. researchgate.net This approach has been proposed for similar 4-acetoxy tryptamines, such as 4-AcO-DMT, where the 4-hydroxy precursor (psilocin) is treated with acetic anhydride. researchgate.net The reaction introduces an acetyl group (-COCH₃) to the oxygen atom at the 4-position of the indole ring, yielding the acetate ester. researchgate.net This process is a common strategy in medicinal chemistry to create prodrugs, as the resulting ester may have altered properties compared to the parent phenol. ljmu.ac.uk

The synthesis of the 4-HO-EPT precursor itself can be achieved through multi-step sequences starting from a protected 4-hydroxyindole derivative, such as 4-benzyloxyindole. nih.gov

Consideration of Synthetic Analogues for Comparative Studies

To understand the structure-activity relationships (SAR) of 4-AcO-EPT, the synthesis and study of its structural analogues are crucial. caam.techacs.org These analogues are typically other 4-substituted tryptamines where the N,N-dialkyl substituents are varied. acs.orgnih.gov By systematically modifying the alkyl groups on the nitrogen atom, researchers can investigate how these changes affect the compound's properties. caam.tech

Comparative studies often include a range of 4-acetoxy tryptamines. acs.orgnih.gov The synthesis of these analogues follows similar chemical pathways, primarily involving the N-alkylation of a suitable tryptamine precursor and subsequent acetylation of the 4-hydroxy group. ljmu.ac.uk

Table 1. Examples of Synthetic Analogues for Comparative Studies

| Compound Name | Abbreviation | N-Substituents |

|---|---|---|

| 4-Acetoxy-N,N-dimethyltryptamine | 4-AcO-DMT | Two Methyl groups |

| 4-Acetoxy-N,N-diethyltryptamine | 4-AcO-DET | Two Ethyl groups |

| 4-Acetoxy-N,N-dipropyltryptamine | 4-AcO-DPT | Two Propyl groups |

| 4-Acetoxy-N,N-diisopropyltryptamine | 4-AcO-DIPT | Two Isopropyl groups |

| 4-Acetoxy-N-methyl-N-ethyltryptamine | 4-AcO-MET | One Methyl, one Ethyl group |

| 4-Acetoxy-N-methyl-N-isopropyltryptamine | 4-AcO-MIPT | One Methyl, one Isopropyl group |

| 4-Acetoxy-N-allyl-N-methyltryptamine | 4-AcO-MALT | One Allyl, one Methyl group |

| 4-Acetoxy-N,N-diallyltryptamine | 4-AcO-DALT | Two Allyl groups |

This table is generated based on information from sources. ljmu.ac.uknih.govresearchgate.net

These comparative studies, which include both 4-hydroxy and 4-acetoxy series, help to build a comprehensive understanding of how subtle structural modifications influence biological activity. ljmu.ac.ukacs.org

Preclinical Pharmacological Investigations and Mechanism of Action

Receptor Binding Profiles of 4-AcO-EPT and Analogues

Preclinical studies have characterized the receptor binding profiles of 4-AcO-EPT, revealing its interactions with a range of neurotransmitter receptors. These investigations are crucial for understanding its potential pharmacological actions and for guiding the development of related compounds.

Serotonin (B10506) (5-HT) Receptor Affinity and Selectivity

The serotonin system, particularly the 5-HT2A receptor, is a primary target for many psychedelic compounds. Research has explored 4-AcO-EPT's interactions with various 5-HT receptor subtypes.

Functional assays, specifically calcium mobilization assays, have been employed to assess the activity of 4-AcO-EPT at human and mouse 5-HT2 receptor subtypes. These studies indicate that 4-AcO-EPT acts as an agonist at these receptors, similar to other psychedelic tryptamines acs.org. Quantitative data suggests that 4-AcO-EPT exhibits potent activity at these sites. For instance, its EC50 values in functional assays have been reported as approximately 0.51 nM for human 5-HT2A receptors and 1.26 nM for mouse 5-HT2A receptors acs.org. The compound generally demonstrates similar potencies at 5-HT2A and 5-HT2B receptors. However, it has been noted that tryptamines with bulkier N-alkyl groups may exhibit lower potency at 5-HT2C receptors compared to 5-HT2A and 5-HT2B acs.org. While specific quantitative data for 4-AcO-EPT at 5-HT2B and 5-HT2C receptors are not explicitly detailed in all available snippets, the general trend suggests significant affinity and functional activity at these crucial serotonin receptor subtypes acs.org.

Interactions with Non-Serotonergic Receptors

Research has identified that 4-AcO-EPT possesses notable affinity at histamine (B1213489) H1 receptors nih.govacs.org. This affinity has been described as comparable to the inhibition constants observed for some 5-HT receptors, including 5-HT2A nih.govacs.org. While these findings indicate a significant interaction, specific quantitative affinity data (e.g., Ki values) for 4-AcO-EPT at the histamine H1 receptor are not explicitly provided in the current literature snippets.

Studies have reported that 4-AcO-EPT exhibits low to mid nanomolar affinities at alpha2B adrenergic receptors nih.govacs.org. This suggests a moderate level of binding interaction with this receptor subtype. Furthermore, binding affinity at alpha2A, alpha2B, and alpha2C receptors, as well as at the histamine H1 receptor, has been correlated with specific chemical properties (e.g., Hammett substituent parameter), indicating that structural modifications can influence these interactions acs.org. However, precise quantitative affinity data for 4-AcO-EPT at alpha2A receptors is not detailed in the provided literature, and for alpha2B, only a qualitative range ("low to mid nM") is available nih.govacs.org.

Characterization of Dopamine (B1211576) D3 Receptor Binding

Studies investigating the binding profile of 4-acetoxy EPT indicated that it possesses moderate affinity for the dopamine D3 receptor. Specifically, research has shown that compounds within the tryptamine (B22526) class, including those with 4-hydroxy and 4-acetoxy substitutions, can exhibit affinities for D3 receptors. For this compound, mid to high nanomolar affinities for the D3 receptor were reported, suggesting a potential, albeit not primary, interaction with this dopaminergic system. nih.gov

Investigation of Other Receptor Targets (e.g., KOR, NR2B, Sigma, H2, M4, D2, D4)

Beyond the dopamine D3 receptor, this compound and related tryptamine analogues were screened against a panel of other receptors. While most compounds displayed inhibition constants greater than 1,000 nM for several targets, including the NR2B subunit of NMDA receptors, sigma receptors, histamine H2 (H2) receptors, muscarinic M4 (M4) receptors, dopamine D2 (D2) and D4 (D4) receptors, these interactions were generally weak. nih.gov However, specific studies on related tryptamines indicate that while some analogues show affinity for these receptors, for this compound, the reported affinities for D2 and D4 receptors were >1,000 nM. nih.gov Similarly, its affinity for M4 receptors was also reported as >1,000 nM. nih.gov For the kappa opioid receptor (KOR), this compound did not show significant binding in the primary screening. nih.gov

Serotonin Transporter (SERT) Interactions

Investigations into the interaction of this compound with the serotonin transporter (SERT) revealed notable affinities. Related 4-hydroxy tryptamines like 4-HO-MPT, 4-HO-DiPT, 4-HO-MALT, and 4-HO-DALT showed mid to high nanomolar affinities at SERT. nih.gov While specific data for this compound's SERT interaction is not explicitly detailed in terms of IC50 values in the provided literature, the general trend for similar 4-acetoxy tryptamines suggests potential interactions. nih.gov

In Vitro Functional Assays

Calcium Mobilization Assays for 5-HT2 Receptor Activation

In vitro functional assays utilizing calcium mobilization were performed to assess the activation of serotonin 5-HT2 receptor subtypes by this compound. Research indicates that this compound, along with other 4-substituted tryptamines, stimulated calcium mobilization via activation of human and mouse 5-HT2A receptors. acs.orgljmu.ac.uknih.govresearchgate.netresearchgate.net These compounds generally acted as highly efficacious agonists at 5-HT2A receptors, with efficacy (Emax) in the range of 90–100% relative to serotonin (5-HT), with the exception of some O-acetylated tryptamines. acs.orgljmu.ac.uknih.gov Specifically, this compound demonstrated agonist activity at 5-HT2A receptors. acs.orgljmu.ac.uknih.govresearchgate.net

Comparative Functional Activity with 4-Hydroxy and 4-Phosphoryloxy Analogues

Comparative studies evaluating the functional activity of this compound against its 4-hydroxy and 4-phosphoryloxy counterparts revealed important structure-activity relationships. In general, 4-hydroxy tryptamines exhibited higher binding affinities across 5-HT receptor targets compared to their 4-acetoxy analogues with the same N-alkyl groups. nih.gov However, in terms of functional activity in calcium mobilization assays at 5-HT2 receptors, the O-acetylation of the 4-hydroxy group reduced the in vitro potency of related tryptamines by approximately 10- to 20-fold but did not alter agonist efficacy. nih.govljmu.ac.ukresearchgate.net Across various assays, the pharmacological effects of 4-acetoxy and 4-hydroxy compounds were found to be similar, with the acetoxy derivatives sometimes being more potent than their 4-phosphoryloxy counterparts. researchgate.net For instance, this compound showed agonist activity at 5-HT2A receptors, with potency data generally comparable to its 4-hydroxy analogue, though specific comparative EC50 values for this compound versus its 4-hydroxy counterpart were not explicitly detailed in the provided snippets. nih.govacs.orgljmu.ac.uknih.gov

In Vivo Preclinical Models of Pharmacological Activity

Preclinical investigations also included in vivo assessments of this compound's pharmacological activity, primarily through the head-twitch response (HTR) assay in mice. The HTR assay is recognized as a behavioral proxy for hallucinogenic effects mediated by 5-HT2A receptor activation. acs.orgljmu.ac.uknih.govresearchgate.netcaymanchem.com Studies indicate that this compound, along with other 4-substituted tryptamines, induced head twitches in mice, consistent with an LSD-like behavioral profile. ljmu.ac.ukcaymanchem.com In contrast to in vitro functional assays where O-acetylation reduced potency, acetylation of the 4-hydroxy group had little effect on HTR potency, suggesting that O-acetylated tryptamines may act as prodrugs for their 4-hydroxy counterparts through in vivo deacetylation. ljmu.ac.ukcaymanchem.com This implies that this compound likely exerts its in vivo effects through its conversion to 4-hydroxy EPT. ljmu.ac.ukcaymanchem.com

Head-Twitch Response (HTR) Induction in Rodent Models

The Head-Twitch Response (HTR) is a well-established behavioral assay in rodents, widely employed as a proxy for the hallucinogenic effects mediated by the serotonin 5-HT2A receptor acs.orgcaymanchem.comnih.govresearchgate.netresearchgate.net. This stereotypic behavior, characterized by rapid, paroxysmal side-to-side head movements, is considered a reliable indicator of 5-HT2A receptor activation in vivo acs.orgcaymanchem.comnih.govresearchgate.net. Studies have consistently shown that compounds acting as agonists at the 5-HT2A receptor, such as psilocin, reliably induce the HTR in C57BL/6J mice acs.orgnih.govresearchgate.netresearchgate.netljmu.ac.uk.

Research investigating a series of tryptamine derivatives, including this compound, has confirmed its capacity to elicit the head-twitch response in C57BL/6J mice acs.orgcaymanchem.comnih.govresearchgate.netljmu.ac.ukcaymanchem.com. This observation supports the classification of this compound as a compound with potential psychedelic-like pharmacological properties, mediated through 5-HT2A receptor activation acs.orgnih.govresearchgate.netresearchgate.netljmu.ac.uk. The studies indicate that while O-acetylation of the 4-hydroxy group (as seen in this compound compared to its 4-hydroxy counterpart) reduced in vitro potency at the 5-HT2A receptor by approximately 10- to 20-fold, it did not significantly alter agonist efficacy acs.orgnih.govresearchgate.netresearchgate.netljmu.ac.uk. Crucially, in contrast to the in vitro findings, the O-acetylation of the 4-hydroxy group had little to no effect on the in vivo HTR potency of these compounds acs.orgnih.govresearchgate.netresearchgate.netljmu.ac.uk.

Table 1: Head-Twitch Response (HTR) Induction by this compound in Rodent Models

| Compound | Rodent Model | Head-Twitch Response (HTR) Induction | Primary Receptor Target |

| This compound | C57BL/6J Mice | Observed acs.orgcaymanchem.comnih.govresearchgate.netljmu.ac.ukcaymanchem.com | 5-HT2A acs.orgnih.govresearchgate.netresearchgate.netljmu.ac.uk |

| Psilocin | C57BL/6J Mice | Observed acs.orgnih.govresearchgate.netljmu.ac.uk | 5-HT2A acs.orgnih.govresearchgate.netljmu.ac.uk |

| 4-AcO-DMT | C57BL/6J Mice | Observed acs.orgnih.govresearchgate.netljmu.ac.uk | 5-HT2A acs.orgnih.govresearchgate.netljmu.ac.uk |

Evaluation of the Prodrug Hypothesis Through In Vivo Deacetylation

A significant finding from preclinical investigations into 4-acetoxy tryptamine derivatives, including this compound, is the support for a prodrug hypothesis acs.orgnih.govresearchgate.netresearchgate.netljmu.ac.ukresearchgate.net. The hypothesis posits that these O-acetylated compounds are inactive or less active in vitro but are converted in vivo to their corresponding 4-hydroxy metabolites, which are then responsible for the observed pharmacological effects, such as HTR induction acs.orgnih.govresearchgate.netresearchgate.netljmu.ac.ukresearchgate.net.

Structure Activity Relationships Sar in Tryptamine Derivatives

Influence of the 4-Substituent on Biological Activity (Acetoxy vs. Hydroxy vs. Phosphoryloxy)

The nature of the substituent at the 4-position of the tryptamine (B22526) core is a critical determinant of pharmacological activity. The primary comparison lies between the acetoxy, hydroxy, and phosphoryloxy groups.

Research indicates that 4-hydroxy tryptamines generally exhibit high potency at the 5-HT₂ₐ receptor. acs.org In contrast, their 4-acetoxy counterparts, including 4-acetoxy-EPT, tend to have a weaker potency at this receptor in vitro, often by an order of magnitude. acs.orgnih.gov Specifically, O-acetylation has been shown to reduce the in vitro 5-HT₂ₐ potency of 4-hydroxy-N,N-dialkyltryptamines by approximately 10- to 20-fold without significantly altering agonist efficacy. acs.orgnih.gov This suggests that the 4-acetoxy group diminishes the direct interaction with the receptor compared to a 4-hydroxy group.

However, this difference in in vitro potency does not always translate to in vivo effects. Studies have shown that the in vivo potency of 4-acetoxy tryptamines is often comparable to their 4-hydroxy analogs. acs.orgnih.gov This has led to the hypothesis that 4-acetoxy compounds like 4-acetoxy-EPT may function as prodrugs, being deacetylated in the body to their more active 4-hydroxy forms. acs.orgnih.gov

Similarly, 4-phosphoryloxy derivatives, such as psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine), exhibit considerably lower potency at the receptor level compared to their dephosphorylated metabolite, psilocin (4-hydroxy-N,N-dimethyltryptamine). nih.gov This further supports the concept that the 4-hydroxy substituent is optimal for direct receptor interaction, while acetoxy and phosphoryloxy groups likely require metabolic conversion to exert their full biological effects.

Table 1: Comparison of in vitro 5-HT₂ₐ Receptor Potency for 4-Substituted Tryptamines

| Compound | 4-Substituent | Relative in vitro 5-HT₂ₐ Potency |

|---|---|---|

| Psilocin Analogs | Hydroxy | High |

| 4-Acetoxy-EPT & Analogs | Acetoxy | Lower (approx. 10-20 fold weaker than hydroxy) |

| Psilocybin | Phosphoryloxy | Low |

Impact of N,N-Dialkyl Substitutions on Receptor Binding and Functional Potency

The size and nature of the alkyl groups attached to the terminal nitrogen atom also play a crucial role in modulating the pharmacological profile of tryptamine derivatives. A systematic investigation into various symmetrical and asymmetrical N,N-dialkyl substituents has provided valuable insights into these structure-activity relationships. acs.org

For both 4-hydroxy and 4-acetoxy series, the potency in vivo, as measured by the head-twitch response (HTR) in mice, is negatively correlated with the steric bulk of the N,N-dialkyl substituents. acs.orgnih.gov This means that as the size of the alkyl groups increases, the potency tends to decrease. For instance, compounds with bulkier N-alkyl groups sometimes show lower potency at 5-HT₂C receptors. nih.gov

In the case of 4-acetoxy-EPT, the N,N-diethyl substitution is a key feature. Comparing it to other N,N-dialkyl analogs provides a clearer picture of its relative activity. For example, in HTR studies, 4-AcO-DMT (dimethyl) and 4-AcO-EPT (diethyl) show comparable potencies, while bulkier substituents like in 4-AcO-DIPT (diisopropyl) lead to a noticeable decrease in potency. researchgate.net

Differential binding profiles are also observed across various non-5-HT receptor targets based on the N,N-dialkyl substitutions. nih.gov For example, 4-AcO-EPT and 4-AcO-MPT (methylpropyl) display low to mid nanomolar affinities at alpha2B adrenergic receptors, a characteristic not as prominent in their corresponding 4-hydroxy analogs. acs.org

Table 2: In Vivo Potency of 4-Acetoxy-N,N-dialkyltryptamines in Mice (HTR Assay)

| Compound | N,N-Dialkyl Substitution | ED₅₀ (μmol/kg) |

|---|---|---|

| 4-AcO-DMT | Dimethyl | 1.12 |

| 4-AcO-MET | Methyl-ethyl | 1.17 |

| 4-AcO-DET | Diethyl | 1.81 |

| 4-AcO-EPT | Ethyl-propyl | 1.26 |

| 4-AcO-DPT | Dipropyl | 1.32 |

| 4-AcO-MIPT | Methyl-isopropyl | 2.84 |

| 4-AcO-DIPT | Diisopropyl | 3.88 |

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. For tryptamine derivatives, QSAR analyses have been employed to understand the molecular features that govern their receptor interactions.

These studies have indicated that electron-related descriptors are major contributors to the hallucinogenic activities of tryptamines. researchgate.net This suggests that the electronic properties of the molecule, influenced by substituents on the indole (B1671886) ring and the amino group, are critical for their biological function.

For 4-acetoxy-N,N-dialkyltryptamines, a negative correlation has been found between the ED₅₀ values in the HTR assay and the sum of the values of the Charton steric parameter (υ) for the two amine substituents. acs.orgresearchgate.net This quantitative relationship reinforces the qualitative observation that increased steric bulk on the nitrogen atom leads to decreased in vivo potency. acs.org While this relationship is robust for the 4-hydroxy series, it is also present, though slightly less so, for the 4-acetoxy series. acs.orgresearchgate.net

QSAR models have also been developed to understand the binding of tryptamine derivatives to various serotonin (B10506) receptors, including 5-HT₁ₐ and 5-HT₂ₐ. mdpi.com These models help in predicting the affinity of novel compounds and in designing molecules with specific receptor profiles. The lipophilicity of substituents has been identified as a significant factor in some QSAR models for related hallucinogenic compounds, although the specific contribution can vary depending on the receptor subtype. nih.gov

Metabolic Pathways and Biotransformation Studies in Preclinical Models

Primary Metabolic Transformations (Phase I)

Phase I metabolism of 4-acetoxy EPT is initiated by the hydrolysis of its acetate (B1210297) ester group, yielding 4-HO-EPT. Subsequent Phase I reactions of 4-HO-EPT involve a series of modifications primarily aimed at increasing the compound's polarity, facilitating its eventual excretion. These transformations include N-dealkylation, hydroxylation, N-oxidation, and carbonylation.

Ester Hydrolysis to 4-Hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT)

The primary and most immediate metabolic step for this compound is the hydrolysis of the ester bond at the 4-position of the indole (B1671886) ring. This reaction is catalyzed by esterase enzymes present in the body, leading to the formation of the active metabolite, 4-HO-EPT. This conversion is generally considered to be rapid and extensive, meaning that the systemic effects observed are attributable to 4-HO-EPT rather than the parent compound.

N-Dealkylation Mechanisms

Following the initial hydrolysis, 4-HO-EPT undergoes N-dealkylation, a common metabolic pathway for compounds with N-alkyl substituents. This process involves the removal of either the ethyl or the propyl group from the tertiary amine. In vitro studies with human liver microsomes have identified the formation of metabolites corresponding to both N-deethylation and N-depropylation of 4-HO-EPT. nih.gov These reactions are typically catalyzed by cytochrome P450 (CYP450) enzymes. The removal of these alkyl groups results in the formation of secondary and primary amine metabolites, which can then undergo further biotransformation.

Hydroxylation Reactions (e.g., Indole Ring Hydroxylation)

Hydroxylation represents another significant Phase I metabolic pathway for 4-HO-EPT. This involves the addition of a hydroxyl (-OH) group to the molecule. Preclinical studies have shown that monohydroxylation of the indole ring is a notable biotransformation. nih.gov This enzymatic reaction, also mediated by CYP450, can occur at various positions on the indole nucleus, leading to the formation of several isomeric hydroxylated metabolites. This process increases the hydrophilicity of the molecule, preparing it for subsequent Phase II conjugation reactions.

N-Oxidation Pathways

N-oxidation is a recognized metabolic route for tertiary amines. While not as extensively detailed for 4-HO-EPT as other pathways, the formation of an N-oxide metabolite is a plausible transformation. This reaction involves the oxidation of the nitrogen atom in the ethylpropylamino side chain, leading to the formation of a 4-HO-EPT-N-oxide. This pathway is consistent with the metabolism of other tryptamine (B22526) analogs. researchgate.net

Carbonylation Processes

A notable and less common metabolic pathway observed for 4-HO-EPT in preclinical models is carbonylation. nih.gov This process involves the introduction of a carbonyl group (C=O) into the molecule. The exact mechanisms and enzymatic drivers of this biotransformation are not as well-characterized as other metabolic routes but represent a significant pathway in the metabolism of 4-HO-EPT. nih.gov

Secondary Metabolic Transformations (Phase II)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their elimination from the body. For 4-HO-EPT and its hydroxylated metabolites, the primary Phase II reaction is glucuronidation. This process involves the attachment of a glucuronic acid moiety to a hydroxyl group, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). While direct studies on this compound are limited, research on analogous 4-hydroxy tryptamines, such as 4-HO-MET, has demonstrated in vivo glucuronidation. nih.gov Furthermore, studies on the parent compound EPT have shown that indole ring hydroxylation is followed by glucuronidation or sulfation, suggesting a similar fate for the hydroxylated metabolites of 4-HO-EPT. nih.gov

Identified Metabolites of 4-HO-EPT in Preclinical Models

| Metabolic Pathway | Resulting Metabolite | Description |

| N-Dealkylation | 4-hydroxy-N-propyltryptamine (4-OH-PT) | Removal of the N-ethyl group from 4-HO-EPT. |

| N-Dealkylation | 4-hydroxy-N-ethyltryptamine (4-OH-ET) | Removal of the N-propyl group from 4-HO-EPT. |

| Hydroxylation | Monohydroxylated 4-HO-EPT isomers | Addition of a hydroxyl group to the indole ring of 4-HO-EPT. |

| Carbonylation | Carbonylated 4-HO-EPT | Introduction of a carbonyl group to the 4-HO-EPT molecule. |

| Double Bond Formation | Dehydrogenated 4-HO-EPT | Formation of a double bond in the 4-HO-EPT structure. |

Glucuronidation (O-Glucuronidation, N-Glucuronidation)

O-Glucuronidation is a significant metabolic pathway for this compound, occurring after its initial hydrolysis to 4-OH-EPT. In this pathway, uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs) catalyze the transfer of a glucuronic acid moiety to the hydroxyl group at the 4-position of the indole ring. nih.govresearchgate.net Studies on the analogue 4-AcO-DiPT using human hepatocytes identified 4-OH-DiPT-glucuronide as a major metabolite. mdpi.comnih.govnih.gov This indicates that after the acetyl group is removed from this compound to form 4-OH-EPT, the exposed hydroxyl group is a primary site for glucuronide conjugation. mdpi.com This process significantly increases the hydrophilicity of the molecule, preparing it for renal or biliary elimination. While N-glucuronidation at the amine is a theoretical possibility for tryptamines, O-glucuronidation at the 4-position hydroxyl group is the more prominently reported pathway for these analogues. mdpi.comnih.gov

Sulfation (O-Sulfation)

Alongside glucuronidation, O-sulfation represents another crucial Phase II metabolic route. nih.gov This reaction involves the transfer of a sulfonate group, catalyzed by sulfotransferase (SULT) enzymes, to the 4-position hydroxyl group of the hydrolyzed metabolite, 4-OH-EPT. nih.gov In vitro studies with human hepatocytes on the analogue 4-AcO-DiPT demonstrated that sulfation is a common and important pathway. mdpi.comnih.govnih.gov Specifically, the metabolite 4-OH-iPT-sulfate was detected as a prominent signal, indicating that N-dealkylation can occur in conjunction with sulfation. mdpi.comnih.gov This suggests that 4-OH-EPT may also undergo sulfation, contributing to the detoxification and excretion of the compound.

N-Acetylation

N-acetylation is a Phase II metabolic pathway that involves the transfer of an acetyl group to a molecule. While it is a known biotransformation pathway for some xenobiotics, it has not been identified as a major metabolic route for 4-acetoxy tryptamines like this compound or its analogues in preclinical models. nih.gov The primary metabolic focus for these compounds after hydrolysis is conjugation at the 4-hydroxy position via glucuronidation and sulfation, along with other Phase I reactions like N-dealkylation and oxidation. mdpi.comnih.gov

In Vitro Models for Metabolic Profiling Research

Preclinical assessment of drug metabolism relies heavily on in vitro models that can predict in vivo human outcomes. nih.govresearchgate.net These systems are essential for identifying metabolic pathways, potential drug-drug interactions, and sources of inter-individual variability.

Utilization of Human Liver Microsomes

Human liver microsomes (HLMs) are subcellular fractions of the liver that contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. springernature.com They are a standard tool in drug discovery for studying metabolic stability and identifying metabolites from oxidative, reductive, and hydrolytic pathways. springernature.comeuropa.eu While HLMs are effective for studying Phase I metabolism, they are less suitable for comprehensive metabolite profiling of compounds like this compound that undergo extensive Phase II conjugation, as they lack the necessary cofactors and soluble enzymes for processes like glucuronidation and sulfation unless specifically supplemented. mdpi.com

Application of Human Hepatocyte Incubation Models

Incubations using intact human hepatocytes are considered a more comprehensive in vitro model for metabolic studies. thermofisher.comnih.gov Hepatocytes contain the full complement of both Phase I and Phase II drug-metabolizing enzymes, cofactors, and transporters, making them more representative of the physiological environment of the liver. mdpi.comnih.gov Studies on 4-AcO-DiPT have demonstrated the superiority of human hepatocytes over liver microsomes for profiling its metabolites. mdpi.com In these studies, incubation of the compound with pooled human hepatocytes for several hours allowed for the identification of numerous Phase I and Phase II metabolites, including products of hydrolysis, N-dealkylation, oxidation, glucuronidation, and sulfation. mdpi.comnih.govnih.gov This model successfully elucidated the major metabolic transformations and provided a clearer picture of the compound's biotransformation. mdpi.com

Comparative Metabolism with Other Tryptamine Analogues

The metabolism of this compound can be understood by comparing it with other structurally related tryptamines. Tryptamines exhibit diverse metabolic pathways depending on the nature and position of their substituents. nih.gov

The primary metabolic step for 4-acetoxy tryptamines, including 4-AcO-DMT (psilacetin), 4-AcO-DET, and 4-AcO-DiPT, is the rapid hydrolysis of the acetate ester to form the corresponding 4-hydroxy analogue. nih.govacs.org This makes them functional prodrugs for their respective 4-hydroxy counterparts (e.g., 4-OH-DMT or psilocin). The subsequent metabolism is then characteristic of 4-hydroxytryptamines, dominated by glucuronidation and sulfation at the 4-position. mdpi.comnih.gov

In contrast, tryptamines without the 4-acetoxy group, such as the parent compound EPT or 5-MeO-EPT, undergo different primary metabolic transformations. For EPT, major in vitro metabolites are formed through hydroxylation on the indole ring, N-dealkylation of the ethyl or propyl groups, and carbonylation. nih.gov For 5-MeO-EPT, metabolism is characterized by O-demethylation, hydroxylation, and N-dealkylation. nih.gov These compounds lack the readily hydrolyzable ester and the subsequent prominent glucuronidation/sulfation pathway seen with the 4-acetoxy analogues.

The table below summarizes the key metabolic differences observed in preclinical models.

| Compound/Class | Primary Metabolic Pathways | Key Metabolites |

| 4-Acetoxy Tryptamines (e.g., 4-AcO-DiPT as a model for this compound) | 1. Ester Hydrolysis2. O-Glucuronidation3. O-Sulfation4. N-Dealkylation5. N-Oxidation | 4-Hydroxy analogue (e.g., 4-OH-DiPT)4-Hydroxy-glucuronide4-Hydroxy-sulfateN-dealkylated metabolites |

| Parent Tryptamines (e.g., EPT) | 1. Indole Ring Hydroxylation2. N-Dealkylation3. Carbonylation | Hydroxylated EPTN-de-ethylated EPTN-de-propylated EPT |

| 5-Methoxy Tryptamines (e.g., 5-MeO-EPT) | 1. O-Demethylation2. Hydroxylation3. N-Dealkylation | 5-Hydroxy-EPT (after O-demethylation)Hydroxylated 5-MeO-EPTN-dealkylated 5-MeO-EPT |

This comparative analysis highlights that the 4-acetoxy substitution fundamentally directs the metabolic cascade towards hydrolysis followed by extensive Phase II conjugation, a pattern distinct from other tryptamine analogues. mdpi.comnih.govnih.gov

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone of analytical methodologies for complex mixtures, enabling the separation of a target analyte from matrix components or other related substances. When coupled with mass spectrometry, it provides a highly effective tool for the identification and quantification of novel psychoactive substances (NPS).

Liquid chromatography coupled with mass spectrometry is a primary technique for the analysis of tryptamines due to its applicability to a wide range of compounds, including those that are thermally labile. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is widely employed for the targeted analysis of tryptamines in various biological matrices. An LC-MS/MS method has been developed for the determination of 16 synthetic tryptamines, demonstrating its utility for sensitive and specific quantification. nih.gov The use of tandem mass spectrometry (MS/MS) allows for the selection of a precursor ion, its fragmentation, and the monitoring of specific product ions, which significantly enhances selectivity and reduces background noise. uab.edu

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): This hybrid technique combines the quantitative capabilities of a quadrupole mass analyzer with the high mass accuracy of a time-of-flight (TOF) analyzer. It is particularly useful for the identification of unknown compounds. For instance, LC-Q-TOF-MS has been utilized in the analysis of case samples containing tryptamine (B22526) analogs like 4-acetoxy-DPT and 4-hydroxy-DPT. proquest.com A report on the analysis of 4-acetoxy-MALT, a related tryptamine, details the use of an LC-QTOF system, highlighting its application in the characterization of novel substances where reference standards may be unavailable. cfsre.org

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS): LC coupled with high-resolution tandem mass spectrometry is a powerful tool for both identifying known substances and elucidating the structures of unknown metabolites. In a comprehensive study on the metabolism of 4-acetoxy-N,N-diisopropyltryptamine (4-AcO-DiPT), a compound structurally similar to 4-acetoxy EPT, reversed-phase LC-HRMS/MS was used. nih.gov The high mass accuracy of the instrument allowed for the determination of elemental compositions for precursor and product ions, facilitating the confident identification of six different metabolites. nih.govresearchgate.net

The table below summarizes typical parameters for the LC-HRMS/MS analysis of a related 4-acetoxy tryptamine. nih.govjefferson.edu

| Parameter | Value |

| Chromatography System | Reversed-Phase Liquid Chromatography |

| Mass Spectrometer | High-Resolution Tandem Mass Spectrometer |

| Ionization Mode | Positive and Negative Electrospray Ionization (ESI) |

| Data Acquisition | Data-Dependent MS2 Inclusion List |

| Mass Tolerance | 5 ppm |

Gas chromatography-mass spectrometry (GC-MS) is a classic and robust technique for the analysis of volatile and thermally stable compounds. mdpi.com For many tryptamines, derivatization may be required to improve their volatility and chromatographic behavior. The primary advantage of GC-MS is the generation of highly reproducible electron ionization (EI) mass spectra, which can be compared against extensive spectral libraries for confident identification.

In forensic laboratories, GC-MS is a standard method for screening NPS. mdpi.com A detailed analytical report for the related compound 4-acetoxy-MALT provides specific GC-MS parameters that are applicable to the analysis of other 4-acetoxy tryptamines. cfsre.org

The following table outlines the instrumental conditions used for the GC-MS analysis of 4-acetoxy-MALT. cfsre.org

| Parameter | Condition |

| Instrument | Agilent 5975 Series GC/MSD System |

| Column | Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) |

| Carrier Gas | Helium (1 mL/min) |

| Injection Port Temp. | 265 °C |

| Oven Program | 60 °C for 0.5 min, then 35 °C/min to 340 °C for 6.5 min |

| MS Scan Range | 40-550 m/z |

Furthermore, spectral databases, such as the Cayman Spectral Library, provide a valuable resource containing 70eV EI mass spectral data for thousands of forensic drug standards, which can aid in the identification of compounds like this compound and its analogs. caymanchem.comcaymanchem.com

UHPLC systems utilize smaller particle size columns to achieve higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. When coupled with a Q-Orbitrap mass spectrometer, which combines a quadrupole for precursor ion selection with a high-resolution Orbitrap mass analyzer, the system offers exceptional analytical power. This combination allows for both targeted quantification and non-targeted screening of compounds in complex matrices. thermofisher.com

This technology has been successfully applied to identify new psychoactive tryptamines. A study detailing the identification of 4-OH-MET and 4-AcO-DMT utilized ultra-high performance liquid chromatography-linear ion trap quadrupole-orbitrap mass spectrometry (UPLC-LTQ-Orbitrap MS). researchgate.net The system provided high-accuracy mass measurements for the protonated molecular ions and their fragments, enabling confident structural confirmation. researchgate.net The metabolism of 4-AcO-DMT has also been investigated using liquid chromatography-quadrupole/electrostatic field orbitrap mass spectrometry, demonstrating the technique's utility in metabolic profiling studies. researchgate.net

The key advantages of UHPLC-Q-Orbitrap-MS include its high sensitivity, mass accuracy, and the ability to perform full scan, data-dependent MS/MS (dd-MS2) experiments in a single run, which is invaluable for both screening and identification purposes. thermofisher.commdpi.com

Spectroscopic Techniques for Structural Confirmation

While chromatographic methods coupled with mass spectrometry are excellent for separation and initial identification, definitive structural confirmation often relies on detailed spectroscopic analysis, particularly of the fragmentation patterns generated within the mass spectrometer.

High-resolution tandem mass spectrometry (HRMS/MS) is crucial for the structural elucidation of novel compounds. By providing highly accurate mass measurements of fragment ions, it allows for the determination of their elemental compositions, which is essential for proposing and confirming chemical structures. nih.gov

A study on 4-AcO-DiPT, a close analog of this compound, provided a detailed analysis of its fragmentation pattern using LC-HRMS/MS. jefferson.edu In positive ionization mode, a key fragmentation pathway involved the loss of the diisopropyl amine group, followed by the loss of the acetyl group, resulting in an intense signal at m/z 160.0758. jefferson.edu The high mass accuracy allows for the unambiguous assignment of fragment structures.

Similarly, a study on 50 different tryptamines using Direct Analysis in Real Time (DART) coupled with HRMS investigated fragmentation patterns at different collision energies. For 4-acetoxy DiPT, fragments at nominal m/z 114 and 160 were observed, with their relative intensities changing based on the applied voltage, providing rich structural information. squarespace.com This systematic approach to fragmentation analysis is vital for differentiating between isomers and identifying the core structures of new psychoactive substances. squarespace.com

The table below shows the key high-resolution fragment ions observed for 4-AcO-DMT, which shares the same core structure as this compound. researchgate.net

| Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Proposed Elemental Formula |

| 247.1450 | 202.0871 | C13H12NO+ |

| 247.1450 | 160.0763 | C11H10N+ |

| 247.1450 | 134.0605 | C9H8N+ |

Computational Approaches in Analytical Research

Computational tools are increasingly integrated into analytical workflows to predict metabolic pathways and assist in the identification of novel compounds. These in silico approaches can guide analytical strategies by providing a list of potential metabolites to look for, even before experimental work begins.

In the metabolic profiling of 4-AcO-DiPT, the online freeware GLORYx was used to predict potential phase I and II metabolites. nih.gov This in silico prediction generated a list of 47 potential metabolites, which was then used to create an inclusion list for the LC-HRMS/MS data-dependent acquisition. nih.govjefferson.edu This targeted approach ensures that the instrument focuses on acquiring high-quality MS/MS spectra for ions corresponding to the predicted metabolites, greatly aiding in their subsequent identification. nih.gov

The use of such predictive software is part of a broader trend towards suspect screening analysis, where a list of theoretically possible compounds is generated and used to screen high-resolution mass spectrometry data. nih.gov This workflow, combining in silico prediction with advanced analytical instrumentation, is a powerful strategy for characterizing the metabolism and analytical profiles of new and poorly studied substances like this compound. nih.govnih.govijpsr.com

In Silico Metabolite Prediction Software

The characterization of novel psychoactive substances heavily relies on predicting their metabolic fate to assist in their identification in biological samples. In silico metabolite prediction software has become an invaluable tool in this preliminary stage of analytical methodology. nih.govresearchgate.neteurekaselect.com These computational approaches can forecast potential metabolic pathways of a compound before it is subjected to more resource-intensive in vitro or in vivo studies. nih.govresearchgate.net For tryptamines like 4-acetoxy-EPT, these tools can predict phase I and phase II metabolic transformations, providing a list of potential metabolites that can be targeted during subsequent analytical investigations. nih.gov

One such tool utilized in the study of analogous tryptamines is the online freeware GLORYx. nih.govresearchgate.net This software predicts metabolites by considering known biotransformation reactions. The process typically involves generating a list of first-generation metabolites, which are direct products of the parent compound's metabolism. nih.gov These predicted metabolites can then be reprocessed through the software to simulate second-generation metabolic reactions. nih.gov Each predicted metabolite is often assigned a score, indicating the likelihood of its formation. nih.govresearchgate.net

In a study on the closely related compound 4-acetoxy-N,N-diisopropyltryptamine (4-AcO-DiPT), which shares a similar core structure with 4-acetoxy-EPT, a total of 47 phase I and II metabolites were predicted using GLORYx. nih.govresearchgate.net The investigation identified ten first-generation metabolites and 37 second-generation metabolites. nih.govresearchgate.net The primary predicted first-generation metabolic reactions included hydroxylation, deisopropylation, carboxylation, ester hydrolysis, glucuronidation, and deamination. nih.gov Second-generation metabolites were predicted to be formed through further phase I reactions (such as hydroxylation, dealkylation, carboxylation, and deisopropylation) and phase II reactions (like glucuronidation and sulfation). nih.gov

The findings from the in silico prediction were then used to guide the analysis of samples from human hepatocyte incubations, a common in vitro model for studying drug metabolism. nih.govresearchgate.net This combined approach of in silico prediction followed by targeted analytical confirmation is a powerful strategy for elucidating the metabolic pathways of new chemical entities. nih.gov While the specific metabolites of 4-acetoxy-EPT may differ slightly due to the different N-alkyl substituents, the metabolic pathways predicted for 4-AcO-DiPT provide a strong indication of the likely biotransformations that 4-acetoxy-EPT would undergo. The primary metabolic transformations for 4-acetoxy-EPT are expected to involve hydrolysis of the acetate (B1210297) ester to form 4-hydroxy-EPT, followed by N-dealkylation, oxidation, and conjugation reactions. researchgate.netnih.gov

Below is a table summarizing the types of first and second-generation metabolites predicted for the analogous compound 4-AcO-DiPT using GLORYx, which can be considered indicative of the potential metabolic fate of 4-acetoxy-EPT.

| Generation | Metabolic Transformation | Example Predicted Metabolites (from 4-AcO-DiPT study) |

|---|---|---|

| First | Ester Hydrolysis | 4-OH-DiPT |

| First | N-Oxidation | 4-acetoxy-DiPT-N-oxide |

| First | Hydroxylation | Hydroxy-4-acetoxy-DiPT |

| First | N-Deisopropylation | 4-acetoxy-iPT |

| First | O-Glucuronidation | 4-acetoxy-DiPT-glucuronide |

| Second | O-Sulfation (of hydrolyzed metabolite) | 4-OH-DiPT-sulfate |

| Second | O-Glucuronidation (of hydrolyzed metabolite) | 4-OH-DiPT-glucuronide |

| Second | N-Deisopropylation (of hydrolyzed metabolite) | 4-OH-iPT |

| Second | N-Oxidation (of hydrolyzed metabolite) | 4-OH-DiPT-N-oxide |

Future Research Directions and Unaddressed Questions

Detailed Characterization of Specific Enzymes Involved in 4-AcO-EPT Metabolism

The metabolic fate of 4-acetoxy EPT (4-acetoxy-N,N-diethyltryptamine) in the human body remains largely uncharacterized, presenting a significant gap in current knowledge. As an ester prodrug, its primary metabolic pathway is expected to involve deacetylation, likely mediated by esterases, to yield 4-hydroxy-N,N-diethyltryptamine (4-HO-DET) researchgate.net. However, the specific esterase enzymes responsible for this conversion, their activity levels, and potential inter-individual variability require detailed investigation. Beyond deacetylation, other metabolic transformations, such as N-dealkylation, hydroxylation, glucuronidation, and sulfation, may occur, potentially involving cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs) researchgate.net. Future research should aim to identify the specific CYP isoforms and UGTs involved in the metabolism of this compound and its primary metabolite, 4-HO-DET. Understanding these enzymatic pathways is critical for predicting drug-drug interactions and inter-individual differences in response. Detailed studies employing human liver microsomes and recombinant enzymes are needed to map the complete metabolic profile and identify key enzymes and metabolites, which could serve as biomarkers for consumption researchgate.net.

Advanced Investigations into Receptor Subtype Efficacy and Biased Agonism for 4-AcO-EPT and its Metabolites

The primary pharmacological targets for tryptamine-based psychedelics, including this compound and its metabolite 4-HO-DET, are believed to be serotonin (B10506) receptors, particularly the 5-HT2A subtype psychedelicalpha.comacs.orgacs.org. While studies on related compounds like 4-AcO-DMT and 4-HO-DET indicate agonistic activity at 5-HT2A, 5-HT2B, and 5-HT2C receptors, a precise characterization of this compound's affinity and efficacy across the full spectrum of serotonin receptor subtypes and transporters is needed acs.orgnih.gov. Research should focus on determining the full receptor binding profile and functional activity (efficacy) of both this compound and its predicted metabolite, 4-HO-DET, at all relevant serotonin receptor subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT1F, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT4, 5-HT5, 5-HT6, 5-HT7) and serotonin transporters psychedelicalpha.comacs.orgmdpi.comnih.govacs.org.

Rational Design of Novel Tryptamine (B22526) Analogues Based on SAR Insights

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications influence a compound's pharmacological profile. While significant SAR data exists for psilocybin analogues and other 4-substituted tryptamines, a systematic SAR investigation specifically for this compound and its derivatives is lacking acs.orgnih.govljmu.ac.uk. Future research should leverage existing knowledge of tryptamine SAR to guide the rational design of novel analogues. This includes exploring how modifications to the N,N-dialkyl substituents (e.g., ethyl groups in EPT) and the 4-acetoxy group affect receptor binding affinity, functional efficacy, metabolic stability, and blood-brain barrier penetration.

Data tables summarizing SAR findings for related tryptamines can inform the design of compounds with potentially modulated properties, such as enhanced receptor subtype selectivity or altered signaling bias. For instance, understanding how variations in N-alkyl chain length or branching impact activity at 5-HT2A, 5-HT2B, and 5-HT2C receptors, as observed in studies of other tryptamines, could guide the development of new analogues nih.govljmu.ac.uk. The identification of pharmacophores for various serotonin receptor subtypes provides a framework for designing molecules with desired binding characteristics nih.govacs.orgresearchgate.netscholarsresearchlibrary.comresearchgate.netmdpi.com. This knowledge can be applied to generate novel tryptamine scaffolds with tailored pharmacological profiles.

Integration of Computational Chemistry and Machine Learning in Predictive Pharmacology and Metabolism

The complexity and sheer number of potential psychoactive compounds necessitate the use of advanced computational tools for efficient drug discovery and risk assessment. Computational chemistry and machine learning (ML) offer powerful approaches to predict the pharmacological properties, metabolic pathways, and potential toxicity of novel substances like this compound mdpi.comresearchgate.netajol.infomdpi.comoup.comarxiv.orgnih.govfrontiersin.orgnih.govresearchgate.netrsc.org.

Future research should integrate these methodologies to:

The integration of these computational approaches can significantly accelerate the understanding of this compound and related compounds, providing a data-driven foundation for future research and potential therapeutic development.

Q & A

Basic Research Question: What are the critical structural and physicochemical properties of 4-acetoxy EPT that influence its experimental handling and stability?

Answer:

this compound (CAS 2749326-73-4) is a tryptamine derivative with a molecular weight of 362.5 g/mol and no significant odor . Key physicochemical considerations include:

- Stability : No decomposition under standard laboratory conditions, but prolonged exposure to moisture or extreme temperatures should be avoided.

- Storage : Store in sealed containers at room temperature (20–25°C) with desiccants to prevent hydrolysis of the acetoxy group.

- Handling : Use nitrile gloves and avoid inhalation of fine particles during weighing. Mechanical collection is recommended for spills .

Basic Research Question: How does the acetoxy functional group in this compound affect its pharmacokinetic profile compared to non-acetylated analogs like psilocin?

Answer:

The acetoxy group acts as a prodrug modifier, enhancing lipophilicity and bypassing first-pass metabolism. This increases bioavailability compared to psilocin (Item No. 9003135), as evidenced by its induction of the head-twitch response (HTR) in murine models at lower doses . Methodologically:

- In vivo assays : Administer this compound intraperitoneally in mice (e.g., 1–10 mg/kg) and quantify HTR episodes over 30-minute intervals.

- Metabolite analysis : Use LC-MS to detect deacetylated metabolites (e.g., 4-hydroxy EPT) in plasma and brain tissue .

Advanced Research Question: What experimental designs are optimal for resolving contradictions in reported receptor binding affinities of this compound across studies?

Answer:

Discrepancies in receptor affinity data (e.g., 5-HT2A vs. 5-HT1A) often arise from assay variability. To standardize results:

- Comparative assays : Perform parallel radioligand binding studies using the same cell line (e.g., HEK293T) and buffer conditions (pH 7.4, 25°C).

- Controls : Include reference agonists (e.g., LSD for 5-HT2A) and validate receptor expression via Western blot.

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess inter-study variability .

Advanced Research Question: How can researchers validate the hallucinogenic potential of this compound in preclinical models while minimizing confounding variables?

Answer:

- Murine HTR paradigm : Use male C57BL/6 mice (n ≥ 10/group) in a double-blind setup. Administer this compound and score HTR episodes using automated video tracking (e.g., DeepLabCut) to reduce observer bias.

- Dose-response curves : Test 0.1–10 mg/kg doses to establish EC50 values. Compare to psilocin (1–5 mg/kg) as a positive control.

- Pharmacological blockade : Pretreat with ketanserin (5-HT2A antagonist) to confirm receptor specificity .

Advanced Research Question: What analytical methodologies are recommended for quantifying this compound and its metabolites in complex biological matrices?

Answer:

- Extraction : Use solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Oasis MCX) for plasma/brain homogenates.

- Chromatography : Employ UHPLC with a C18 column (2.1 × 100 mm, 1.7 µm) and gradient elution (0.1% formic acid in acetonitrile/water).

- Detection : High-resolution mass spectrometry (HRMS) in positive ion mode (m/z 363.2 → 204.1 for this compound; m/z 321.1 → 160.0 for 4-hydroxy EPT) .

Methodological Guidance: How should researchers address ecological and disposal concerns when working with this compound?

Answer:

- Waste management : Small quantities (<1 g) may be disposed of as general lab waste, but incineration is preferred for bulk material.

- Environmental precautions : Prevent contamination of waterways by using secondary containment during handling.

- Regulatory compliance : Document disposal per local hazardous waste guidelines, as aquatic toxicity data remain incomplete .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.